Product packaging for Phenyl trimethicone(Cat. No.:CAS No. 2116-84-9)

Phenyl trimethicone

Cat. No.: B179464
CAS No.: 2116-84-9
M. Wt: 372.75 g/mol
InChI Key: LINXHFKHZLOLEI-UHFFFAOYSA-N
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Description

Classification and Chemical Taxonomy of Phenyl Trimethicone within Organosilicon Chemistry

This compound belongs to the family of organosilicon compounds, specifically classified as a silicone polymer. atamanchemicals.comincibeauty.com These synthetic compounds are characterized by a backbone of repeating siloxane units, which consist of silicon and oxygen atoms. atamanchemicals.com The chemical structure of this compound includes a silicon atom bonded to three methyl groups and one phenyl group. atamanchemicals.com Its chemical name is 1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]trisiloxane. atamanchemicals.com

The presence of the phenyl group distinguishes it from other silicones like dimethicone and cyclopentasiloxane, providing a higher refractive index which contributes to its shine-enhancing properties. atamanchemicals.com The siloxy and methyl functional groups contribute to its smoothness, low surface energy, and stability. atamanchemicals.com

Table 1: Chemical Identification of this compound

Identifier Value
Chemical Name 1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]trisiloxane atamanchemicals.com
CAS Number 2116-84-9 atamanchemicals.com
Molecular Formula C15H32O3Si4 specialchem.com

| Classification | Silicone incibeauty.com |

Historical Development and Evolution of this compound Research

Initially valued for its basic emollient and conditioning properties, research has evolved to explore its more nuanced functionalities. Early research focused on its ability to form a non-greasy, non-sticky film on the skin, preventing moisture loss. specialchem.com Over time, the focus of research and development has expanded.

Significant developments in the this compound sector include:

2020: Several key manufacturers announced expansions in their production capabilities to meet the increasing demand for this compound. datainsightsmarket.com

2022: A major producer introduced a new, more sustainable grade of the compound. datainsightsmarket.com

2023: The market saw notable merger and acquisition activities as companies aimed to consolidate their positions. datainsightsmarket.com

These developments highlight the industry's response to growing market demands and a push towards more environmentally conscious products.

Current Research Landscape and Academic Significance of this compound

The current research landscape for this compound is driven by the growing demand in the cosmetics and personal care industries. The global this compound market was valued at approximately USD 0.86 billion in 2024 and is projected to reach around USD 1.85 billion by 2035, growing at a CAGR of 7.21%. sphericalinsights.com This growth is largely attributed to its use in skincare and haircare products. datainsightsmarket.com

Academically, this compound holds significance in the study of material science and polymer chemistry. Ongoing research is focused on enhancing its properties, such as thermal stability and reducing its environmental impact. datainsightsmarket.com There is a growing interest in developing biodegradable versions of silicones to address sustainability concerns. atamanchemicals.com

Furthermore, emerging research in nanotechnology and biotechnology is exploring new applications for this compound. atamanchemicals.com These include its potential use in advanced drug delivery systems and medical devices, leveraging its smooth application and skin adhesion properties. atamanchemicals.com The development of innovative formulations, such as those for industrial coatings to improve durability, is also a key area of current investigation. marketreportanalytics.com

Table 2: Key Physicochemical Properties of this compound

Property Value
Appearance Water white, almost odorless fluid cir-safety.org
Boiling Point 265 °C (at 760 mm Hg) cir-safety.org
Specific Gravity 0.970 (at 25 °C) cir-safety.org

| Refractive Index | 1.459 cir-safety.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H32O3Si4 B179464 Phenyl trimethicone CAS No. 2116-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-[phenyl-bis(trimethylsilyloxy)silyl]oxysilane
Source PubChem
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InChI

InChI=1S/C15H32O3Si4/c1-19(2,3)16-22(17-20(4,5)6,18-21(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3
Source PubChem
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InChI Key

LINXHFKHZLOLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6051857
Record name 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane
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Molecular Weight

372.75 g/mol
Source PubChem
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Physical Description

Liquid
Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]-
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CAS No.

2116-84-9, 195868-36-1
Record name Phenyltris(trimethylsiloxy)silane
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Record name Phenyltrimethicone
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Record name Methyl phenyl polysiloxane
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Record name Phenyl trimethicone
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Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]-
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Record name 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane
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Record name 1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]trisiloxane
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Record name Poly[oxy(3,3,3-trimethyl-1-phenyldisiloxanylidene)], .alpha.-(trimethylsilyl)-.omega.-[(trimethylsilyl)oxy]
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Record name TRIS(TRIMETHYLSILOXY)PHENYLSILANE
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Synthesis and Polymerization Methodologies of Phenyl Trimethicone

Hydrolysis-Condensation Polymerization Pathways

The foundational method for constructing the siloxane backbone of phenyl trimethicone is through hydrolysis and condensation polymerization. This process begins with suitable silicon-containing precursors and proceeds through the formation of reactive intermediates to build the final polymer chain. siliconereleases.comsemanticscholar.org

Reactant Precursor Chemistry: Chlorosilanes and Alkoxysilanes

The primary precursors for the synthesis of this compound via this pathway are chlorosilanes and alkoxysilanes. Phenyl-substituted silanes, such as phenyltrichlorosilane (B1630512) or phenyltriethoxysilane, are commonly employed to introduce the phenyl groups that impart unique properties to the final polymer. siliconereleases.comresearchgate.net

Chlorosilanes are highly reactive precursors due to the labile silicon-chlorine bond. This high reactivity allows for rapid hydrolysis, but also necessitates careful control of reaction conditions to manage the exothermic release of hydrochloric acid. In contrast, alkoxysilanes, such as phenyltrimethoxysilane, exhibit more moderate reactivity. Their hydrolysis is typically catalyzed by either an acid or a base, allowing for a more controlled and milder reaction process. siliconereleases.com The choice between these precursors often depends on the desired reaction kinetics and the specific manufacturing infrastructure.

Formation of Silanol (B1196071) Intermediates and Subsequent Condensation Mechanisms

The hydrolysis of both chlorosilanes and alkoxysilanes leads to the formation of silanol intermediates (Si-OH). siliconereleases.com These silanols are highly reactive and readily undergo condensation reactions with each other to form the characteristic siloxane backbone (Si-O-Si) of the silicone polymer. researchgate.net The condensation process releases water as a byproduct. The continuous condensation of silanol groups results in the elongation of the polymer chain, ultimately forming this compound. The degree of polycondensation plays a crucial role in determining the final properties of the resin. siliconereleases.com

Grignard Reaction-Based Synthesis for Phenyl Group Introduction

The Grignard reaction provides a powerful and versatile method for forming carbon-silicon bonds, making it a key strategy for introducing phenyl groups onto the silicone backbone. specialchem.com This organometallic reaction involves the use of a Grignard reagent, typically phenylmagnesium bromide, which acts as a potent nucleophile. miracosta.edu

Reaction Stoichiometry and Byproduct Management in Grignard Synthesis

The stoichiometry of the Grignard reaction is critical in determining the degree of phenylation on the silicon atoms. By carefully controlling the molar ratio of the Grignard reagent to the starting silane (B1218182), manufacturers can dictate the number of phenyl groups attached to each silicon atom. There are two primary methods of addition: normal addition, where the silane is added to the Grignard reagent, and reverse addition, where the Grignard reagent is added to the silane. Reverse addition is often preferred when partial substitution is desired. gelest.com

A common byproduct of the Grignard reaction is the formation of biphenyl (B1667301) through a Wurtz-type coupling of the phenyl radicals. youtube.com Additionally, magnesium halides are generated as inorganic byproducts. Management of these byproducts is crucial for obtaining a pure final product. This is typically achieved through careful control of reaction conditions, such as temperature and addition rates, followed by aqueous workup and distillation to separate the desired phenylated silane from the impurities. miracosta.edugelest.com

Molecular Weight Distribution Control via Grignard Pathways

The molecular weight of the final this compound polymer can be influenced by the Grignard synthesis step. By controlling the extent of phenylation on the precursor silanes, it is possible to influence the subsequent polymerization behavior. For instance, a higher degree of phenylation can introduce steric hindrance, which may affect the rate and extent of the condensation reactions that build the polymer chain. researchgate.net While not the primary method for controlling the final polymer's chain length, the strategic use of Grignard reagents to create specific phenyl-substituted monomers is an important factor in achieving the desired molecular weight distribution in the final product.

Hydrosilylation Reaction Mechanisms in this compound Formation

Hydrosilylation is a fundamental reaction in silicone chemistry that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. atamanchemicals.com This reaction is a key method for the formation of silicon-carbon bonds and can be utilized in the synthesis of this compound to either introduce phenyl groups or to build the polymer backbone.

The synthesis of this compound can involve the reaction of a silane containing a phenyl group and an unsaturated bond with a hydrosilane in the presence of a catalyst. atamanchemicals.com Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are highly effective and widely used in industrial applications due to their high activity and selectivity. nih.govnih.govscientificspectator.com The reaction proceeds via a mechanism, often the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the platinum catalyst, followed by coordination of the unsaturated phenyl-containing molecule, migratory insertion, and finally reductive elimination to yield the final product. nih.gov The process can be fine-tuned to control the molecular weight and viscosity of the resulting this compound. atamanchemicals.com

Reaction Type Key Reactants Key Intermediates/Reagents Primary Function in Synthesis Common Byproducts
Hydrolysis-Condensation Phenyltrichlorosilane, PhenyltriethoxysilaneSilanols (Si-OH)Formation of the siloxane (Si-O-Si) backboneHydrochloric acid (from chlorosilanes), Water
Grignard Reaction Silicon tetrachloride, Phenylmagnesium bromidePhenyl Grignard ReagentIntroduction of phenyl groups onto silicon atomsBiphenyl, Magnesium halides
Hydrosilylation Hydrosilanes, Phenyl-containing alkenesPlatinum catalysts (e.g., Speier's, Karstedt's)Formation of Si-C bonds to introduce phenyl groups or build the polymer chainMinimal with high selectivity catalysts

Role of Platinum-Based Catalysts in Hydrosilylation

The synthesis of this compound heavily relies on the hydrosilylation reaction, where a silicon-hydride (Si-H) bond adds across an unsaturated carbon-carbon double bond. simtec-silicone.com This reaction is facilitated by highly active platinum-based catalysts. researchgate.net The most widely accepted mechanism for this catalytic process is the Chalk-Harrod mechanism, which outlines the key steps involved in the formation of the silicon-carbon bond. researchgate.netnih.gov

The catalytic cycle typically involves the following stages:

Oxidative Addition: The platinum catalyst, often in a Pt(0) state, reacts with the hydrosilane, leading to the oxidative addition of the Si-H bond to the platinum center. mdpi.com

Olefin Coordination: The unsaturated phenyl-containing substrate coordinates to the platinum complex. mdpi.com

Migratory Insertion: The coordinated olefin inserts into the platinum-hydride bond. mdpi.com

Reductive Elimination: The final product, this compound, is eliminated from the platinum complex, regenerating the active catalyst for subsequent cycles. mdpi.com

Commonly used platinum catalysts in the silicone industry include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0) complex with divinyltetramethyldisiloxane). researchgate.net These catalysts are highly efficient, enabling the reaction to proceed at a desirable rate and yield. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity of the reaction and minimize side reactions such as isomerization of the olefin. mdpi.com To control the reaction rate, especially in applications requiring a longer work time before curing, inhibitors are often used in conjunction with the platinum catalyst. researchgate.net These inhibitors temporarily deactivate the catalyst at room temperature, with the catalytic activity being restored upon heating. researchgate.net

Table 1: Key Platinum-Based Catalysts in Hydrosilylation

Catalyst Name Chemical Formula/Description Key Characteristics
Speier's Catalyst H₂PtCl₆ One of the earliest and most effective catalysts for hydrosilylation. mdpi.com
Karstedt's Catalyst Pt₂(dvtms)₃ A highly active Pt(0) complex, soluble in silicone media. researchgate.netmdpi.com
Lamoreaux Catalyst - Exhibits high stability but is active at room temperature, limiting some industrial applications. mdpi.com

Polymerization Kinetics and Chain Elongation Dynamics

The polymerization of phenyl-substituted siloxanes to produce this compound presents unique kinetic challenges. Traditional methods like cationic or anionic equilibration polymerization often limit the achievable molecular weights due to the concurrent production of cyclic monomers that need to be removed. dntb.gov.ua The presence of bulky phenyl groups on the siloxane backbone reduces the flexibility of the polymer chain compared to non-phenylated silicones. nih.gov This steric hindrance can impact the rate of polymerization and the final molecular architecture.

Kinetically controlled processes can mitigate some of these limitations, but they may require stringent conditions such as high temperatures and an inert atmosphere. dntb.gov.ua An alternative approach that offers greater control over the polymer structure is the Piers-Rubinsztajn reaction, which involves the dehydrocarbon polycondensation of hydrosilanes with dialkoxysilanes catalyzed by tris(pentafluorophenyl)borane. mdpi.com This method allows for the synthesis of well-defined phenyl-substituted polysiloxanes under mild conditions. mdpi.com

The chain elongation dynamics are influenced by several factors, including the reactivity of the monomers, the concentration of the catalyst, and the reaction temperature. In ring-opening polymerization, the reactivity of cyclic siloxane monomers is affected by ring strain, with smaller, more strained rings like hexamethylcyclotrisiloxane (B157284) (D₃) polymerizing much faster than larger, less strained rings. gelest.com The introduction of electronegative substituents on the silicon atom can increase reactivity, while steric effects from bulky groups can decrease the rate of polymerization. gelest.com The control of chain length in silicone polymerization can be achieved by adding a chain-terminating agent, such as trimethylchlorosilane (Me₃SiCl), which blocks the reactive ends of the polymer chain and prevents further elongation. youtube.comvedantu.com

Industrial-Scale Manufacturing Processes and Process Optimization Research

The transition from laboratory-scale synthesis to industrial-scale manufacturing of this compound necessitates the implementation of robust and efficient processes. Research in this area focuses on optimizing reaction conditions, maximizing throughput, and ensuring consistent product quality.

Continuous Reactor Systems and Throughput Maximization

Continuous flow reactors are increasingly being adopted for the industrial synthesis of polymers, including silicones, due to their significant advantages over traditional batch reactors. acs.org These systems offer enhanced mixing, superior heat and mass transfer, and precise control over reaction parameters, which leads to improved product quality and reproducibility. gatech.edu For the production of this compound, continuous flow processes can lead to more efficient and safer manufacturing operations. pharmoutsourcing.com

The modular nature of continuous flow systems allows for the "scaling out" of production by adding parallel reactor lines, rather than the more complex "scaling up" of large batch reactors. gatech.edu This approach facilitates a more flexible and demand-responsive manufacturing process. High-throughput experimentation using automated platforms can be employed to rapidly screen and optimize reaction conditions, such as solvent, temperature, and reactant concentrations, to maximize the yield and efficiency of the polymerization process. chemrxiv.org The use of continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) can be tailored to the specific kinetics of the hydrosilylation and polymerization reactions involved in this compound synthesis. pharmoutsourcing.com

Multi-Stage Distillation and Molecular Weight Fractionation Techniques

Purification is a critical step in the manufacturing of this compound to remove unreacted starting materials, catalyst residues, and low molecular weight siloxane cyclics. atamanchemicals.com Distillation is a primary method used for this purpose. cir-safety.org To achieve the high purity required for cosmetic and pharmaceutical applications, multi-stage distillation processes are often employed. This technique involves a series of distillation stages, each operating at progressively lower pressures, allowing for the separation of components with different boiling points. atamanchemicals.com

Molecular weight fractionation is essential for producing this compound with a specific viscosity and performance profile. Techniques such as wiped film evaporation and solvent extraction are utilized to separate the polymer into fractions with narrower molecular weight distributions. thomasnet.com Wiped film evaporation is suitable for processing silicone polymers with lower viscosities, while solvent extraction is employed for higher viscosity materials. thomasnet.com In solvent extraction, a solvent-non-solvent system is used to selectively precipitate polymer fractions based on their molecular weight, with lower molecular weight fractions precipitating first. slideshare.net

Table 2: Polymer Fractionation Techniques

Technique Principle Applicability
Wiped Film Evaporation Distillation under high vacuum with a mechanically wiped heated surface. Lower viscosity silicone polymers. thomasnet.com
Solvent Extraction Selective precipitation based on solubility in a solvent-non-solvent mixture. Higher viscosity silicone polymers. thomasnet.com
Gel Permeation Chromatography (GPC) Separation based on molecular size through a porous gel column. Analytical and preparative scale for determining molecular weight distribution. slideshare.net

Impurity Management and Quality Control in Large-Scale Production

Maintaining strict quality control and managing impurities are paramount in the large-scale production of this compound. Impurities can arise from various sources, including raw materials, side reactions, and degradation products. nih.gov Common impurities in silicone oils include low molecular weight components (LMWC), which can affect the product's physical properties and biocompatibility. nih.gov

A robust quality management system (QMS) is essential to ensure product consistency and safety. newtopsilicone.com This includes:

Raw Material Control: Implementing stringent specifications and testing for all incoming raw materials to prevent the introduction of contaminants. newtopsilicone.com

Process Control: Standardizing and monitoring all manufacturing steps, from reaction conditions to curing parameters, to minimize process variability. newtopsilicone.com

Contamination Prevention: Maintaining a clean production environment and using appropriate filtration systems to avoid contamination from foreign materials. newtopsilicone.com

Final Product Testing: Conducting comprehensive analytical testing on the final product to verify its chemical composition, molecular weight distribution, viscosity, and purity. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and size exclusion chromatography are used to identify and quantify impurities. nih.gov

Regulatory bodies in industries such as personal care and pharmaceuticals have strict guidelines regarding the presence of impurities. Therefore, effective impurity management is not only crucial for product performance but also for regulatory compliance. newtopsilicone.com

Molecular Structure and Conformation Studies of Phenyl Trimethicone

Structural Elucidation of the Phenyl-Modified Silicone Backbone

The fundamental structure of phenyl trimethicone consists of a siloxane backbone, similar to that of other silicones, but with the notable inclusion of phenyl groups attached to the silicon atoms. atamanchemicals.com This phenyl modification significantly influences the molecule's properties and behavior. The synthesis typically involves the hydrolysis of various silane (B1218182) monomers, such as dichlorodiphenylsilane (B42835) and dichlorodimethylsilane, followed by polymerization. cir-safety.org

The substitution of methyl groups with bulkier phenyl groups has a profound effect on the molecular architecture of the siloxane chain. rsc.orgnih.gov The presence of these large aromatic rings introduces steric hindrance, which can restrict the rotational freedom around the silicon-oxygen (Si-O) bonds of the backbone. ontosight.aiamazonaws.com This leads to a more rigid and less flexible polymer chain compared to non-phenylated silicones like dimethicone. nih.govdigitellinc.com

Table 1: Comparison of Structural Properties

PropertyPolydimethylsiloxane (PDMS)Phenyl-Substituted SiloxaneImpact of Phenyl Group
Backbone Flexibility HighReducedIncreased rigidity due to steric hindrance from phenyl groups. nih.govamazonaws.com
Chain Packing Tightly packedLooser packingBulky phenyl groups increase the distance between polymer chains. rsc.org
Thermal Stability LowerHigherPhenyl groups enhance resistance to thermal degradation. chempoint.comresearchgate.net
Refractive Index ~1.40>1.50The phenyl group significantly increases the refractive index. nih.gov

The conformational landscape of this compound is complex due to the interplay between the flexible Si-O backbone and the rigid phenyl side groups. acs.org The inherent flexibility of the siloxane bond, characterized by a low rotational energy barrier and a wide Si-O-Si bond angle (typically around 145-160°), is a defining feature of silicones. acs.orgmdpi.com However, the introduction of phenyl substituents increases the energy barrier for rotation, leading to a stiffer chain. nih.govdigitellinc.com

Computational studies, such as molecular dynamics simulations, have been employed to understand the conformational preferences of phenyl-substituted siloxanes. acs.org These studies reveal that while the siloxane backbone allows for a wide range of conformations, the bulky phenyl groups favor specific arrangements to minimize steric clashes. acs.org The conformational energy of the chain is a smooth function of the rotational angles, meaning there are broad regions of conformational stability rather than sharply defined rotational states. acs.org This "softness" in the potential energy surface is a key characteristic of siloxane chains. acs.org

Table 2: Key Conformational Parameters

ParameterDescriptionSignificance
Si-O-Si Bond Angle The angle between adjacent silicon and oxygen atoms in the backbone.A wide angle (e.g., ~137-165°) contributes to the high flexibility of the chain. mdpi.comd-nb.info
Torsional (Dihedral) Angles The rotational angles around the Si-O bonds.The energy barriers for rotation around these bonds determine the chain's flexibility. Phenyl groups increase these barriers. nih.govacs.org
Glass Transition Temperature (Tg) The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.An increase in Tg with phenyl content indicates a decrease in chain flexibility. rsc.orgnih.gov

Intermolecular Interactions and Self-Assembly Behavior

The phenyl groups in this compound introduce specific intermolecular interactions that are absent in their alkyl-substituted counterparts. These interactions are crucial in determining the material's bulk properties and its behavior at interfaces.

The primary non-covalent interactions include:

Van der Waals Forces: These are present in all molecules, but the large, polarizable phenyl rings lead to stronger London dispersion forces compared to smaller methyl groups.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings align, creating an attractive force. rsc.orgnih.gov This interaction can promote a more ordered, parallel arrangement of polymer chains. rsc.org

These intermolecular forces drive the self-assembly of this compound molecules. nist.govuh.edumpg.de For example, in emulsions or at interfaces, the molecules will orient themselves to minimize unfavorable interactions. The hydrophobic phenyl and siloxane components will tend to associate with oily phases or orient away from water, while any polar parts of the molecule will interact with polar substances. This self-assembly is fundamental to its function in forming films on surfaces like hair and skin. specialchem.com The balance between the intrinsic flexibility of the siloxane chain and the attractive forces between the phenyl groups dictates the final morphology of the assembled structures. rsc.org

Structure Activity Relationship Sar Investigations of Phenyl Trimethicone

Correlation of Phenyl Group Substitution with Material Properties

The presence of the phenyl group (-C₆H₅) attached to the siloxane backbone is the primary determinant of phenyl trimethicone's distinct material properties. This aromatic substitution significantly alters the polymer's behavior compared to non-phenylated silicones like dimethicone.

Influence on Fluidity and Viscosity Profiles

Viscosity of this compound

PropertyValueReference
Kinematic Viscosity5 - 30 cSt cir-safety.orgspecialchem.com
Viscosity (at 25°C)~25 cSt kccworld.co.kr
Viscosity (Typical Range)15 - 30 cSt specialchem.com

Impact on Compatibility with Diverse Formulation Components

A key advantage of the phenyl substitution is the enhanced compatibility of this compound with a wide range of organic cosmetic ingredients. atamanchemicals.comatamanchemicals.com Unlike many other silicones, this compound is soluble in ethanol (B145695) and miscible with many natural oils and esters. kccworld.co.krelkaysilicones.com This improved compatibility is attributed to the phenyl group's ability to interact with organic materials, allowing for more stable and aesthetically pleasing formulations. atamanchemicals.com

Compatibility of this compound

Component TypeCompatibilityReference
EthanolSoluble kccworld.co.kratamanchemicals.com
Mineral OilsCo-soluble atamanchemicals.comulprospector.comin-cosmetics.com
Natural Oils & EstersCompatible elkaysilicones.com
WaxesCompatible siltech.com
Other SiliconesCompatible elkaysilicones.comrawsource.com

Mechanistic Insights into Functional Performance Based on Molecular Design

The molecular design of this compound directly translates to its functional performance in cosmetic products. The flexible siloxane backbone provides a smooth, silky feel and allows for the formation of a breathable film on the skin and hair. elkaysilicones.comadexcp.com The methyl groups contribute to the compound's stability and low surface tension, which aids in spreadability. atamanchemicals.com

The most significant contribution comes from the phenyl group. Its presence increases the refractive index of the silicone, resulting in enhanced shine and gloss in hair care and makeup products. atamanchemicals.com This is a direct consequence of the interaction of light with the aromatic ring structure. Furthermore, the phenyl group's interaction with organic materials helps to reduce the tackiness of formulations, providing a more pleasant sensory experience. rawsource.com

Advanced Analytical and Characterization Techniques for Phenyl Trimethicone

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of Phenyl Trimethicone, providing fundamental information about its molecular structure and properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a primary method for identifying the functional groups present in this compound and confirming its chemical identity. cir-safety.orgcir-safety.orgcir-safety.org The IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of its chemical bonds. gelest.com Key characteristic absorption bands in the IR spectrum of this compound correspond to its main structural components: the siloxane backbone, phenyl groups, and methyl groups.

The strong absorption band for the siloxane (Si-O-Si) linkage typically appears in the 1000-1100 cm⁻¹ region. gelest.com Specifically, long chains of dimethylsiloxane units show distinct, strong bands of about equal intensity around 1090 cm⁻¹ and 1020 cm⁻¹. gelest.com The presence of phenyl groups attached to a silicon atom can be identified by several characteristic peaks. researchgate.net These include the stretching vibrations of the aromatic C-H bonds, which appear above 3000 cm⁻¹, and the C=C stretching vibrations within the phenyl ring, typically seen at 1591 cm⁻¹ and 1488 cm⁻¹. researchgate.net Out-of-plane bending vibrations for the phenyl group's C-H bonds are also observed at lower frequencies, such as 725 cm⁻¹ and 694 cm⁻¹. researchgate.net The methyl groups (-CH₃) attached to the silicon atoms also give rise to specific absorption bands.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound Functional Groups

Functional Group Type of Vibration Typical Wavenumber (cm⁻¹) Reference
Si-O-Si (Siloxane) Asymmetric Stretch 1020 - 1090 gelest.com
C-H (Aromatic) Stretch 3055 - 3072 researchgate.net
C=C (Aromatic) Ring Stretch 1488, 1591 researchgate.net
C-H (Aromatic) Out-of-plane Bend 694, 725 researchgate.net
Si-C (Phenyl) Stretch ~1120 (often a doublet) gelest.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of molecules. For this compound, NMR can confirm the arrangement of atoms and the ratio of different groups, such as the phenyl and trimethylsiloxy moieties. While specific public-domain NMR spectral data for this compound is limited, the expected chemical shifts can be inferred from its structure.

In ¹H NMR spectroscopy, the protons on the phenyl group would produce signals in the aromatic region (typically 7.0-8.0 ppm), while the protons of the methyl groups attached to the silicon atoms would appear at a much higher field (upfield), usually in the 0-0.5 ppm range. The integration of these signals would provide a quantitative ratio of phenyl to methyl protons, confirming the structure. ¹³C and ²⁹Si NMR would provide further structural detail about the carbon skeleton and the silicon environment, respectively. For related organosilicon compounds, NMR is a standard method for structural determination. filab.fr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photostability Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is used to measure the absorption of UV and visible light by a molecule and is particularly relevant for assessing the photostability of this compound. Studies show that this compound exhibits a weak UV absorbance with a peak centered at approximately 327 nm. cir-safety.orgcir-safety.org This absorption in the UV-A range is a distinguishing characteristic compared to unmodified silicones. While the absorbance is weak, it indicates that the molecule interacts with UV radiation, a factor considered during photostability and safety assessments, especially in sunscreen formulations. cir-safety.orgepo.org The consistent measurement of this UV peak serves as a quality control parameter to validate the material's identity.

Chromatographic Separation and Detection Techniques

Chromatographic methods are indispensable for separating this compound from complex mixtures and for detecting and quantifying impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a critical analytical tool for the impurity profiling of this compound. thermofisher.com It combines the powerful separation capabilities of gas chromatography with the sensitive detection and identification abilities of mass spectrometry. This technique is routinely used to detect volatile and semi-volatile impurities that may be present from the manufacturing process, such as residual solvents or unreacted starting materials. thermofisher.com The identification of impurities is a mandatory step in the quality control of pharmaceutical and cosmetic ingredients to ensure safety and efficacy. thermofisher.com

A significant application of GC-MS in the analysis of this compound is the detection and quantification of residual cyclic siloxanes, particularly octamethylcyclotetrasiloxane (B44751) (D4), decamethylcyclopentasiloxane (B1670010) (D5), and dodecamethylcyclohexasiloxane (B120686) (D6). mst.dk These cyclic siloxanes can be precursors or by-products in the synthesis of silicone polymers and are subject to regulatory scrutiny.

Advanced GC-MS methods can achieve very low detection limits for these impurities. For instance, using a DB-5MS column, cyclic siloxanes can be detected at concentrations as low as 0.01 ppm. Industrial manufacturing processes for this compound often incorporate multi-stage fractional distillation under reduced pressure to effectively remove these cyclic by-products. The efficiency of this purification process is verified by GC-MS analysis. researchgate.net

Table 2: Example of Cyclic Siloxane Removal Efficiency Verified by GC-MS

Cyclic Siloxane Boiling Point at 20 mmHg Removal Efficiency (%)
D4 90°C 99.8
D5 110°C 99.5
D6 130°C 98.9

Data derived from industrial distillation processes.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of components within a mixture. eag.com In the context of this compound analysis, these methods are invaluable for assessing the purity of the compound and for quantifying it within complex cosmetic matrices. nih.gov

UHPLC, which utilizes columns with particle sizes less than 2µm, offers significant advantages over traditional HPLC, including higher resolution and faster analysis times, albeit at higher operating pressures. eag.com This enhanced separation capability is particularly useful for resolving this compound from other silicones and ingredients in a formulation.

A key aspect of HPLC and UHPLC method development is the selection of the stationary phase. For the analysis of aromatic compounds like this compound, phenyl-bonded columns are often employed. mdpi.com These columns utilize a stationary phase with phenyl groups, which can interact with the phenyl moieties of the analyte through π-π interactions, providing unique selectivity compared to standard C18 columns. mdpi.com

Table 1: Comparison of HPLC and UHPLC

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-High Performance Liquid Chromatography (UHPLC)
Particle Size Typically 3-5 µm< 2 µm
Pressure Lower (up to 600 bar)Higher (up to 1200 bar)
Resolution GoodExcellent
Analysis Time LongerShorter
Solvent Consumption HigherLower

This table provides a general comparison of HPLC and UHPLC techniques.

Elemental Analysis for Silicon Quantification

To determine the silicon content in this compound, elemental analysis techniques are employed. Atomic Absorption Spectroscopy (AAS) and Optical Emission Spectroscopy (OES) are two such methods that can be used for the quantification of silicon. cir-safety.org These techniques are based on the principle that atoms absorb or emit light at characteristic wavelengths. By measuring the amount of light absorbed or emitted, the concentration of a specific element, in this case, silicon, can be determined.

Rheological Characterization Methodologies for Viscosity and Flow Behavior

The rheological properties of this compound, such as its viscosity and flow behavior, are critical to its function in cosmetic formulations, impacting the texture and spreadability of the final product. specialchem.com this compound typically has a low viscosity. atamanchemicals.com

Viscometers and rheometers are used to measure these properties. These instruments can apply a controlled stress or strain to the sample and measure the resulting deformation or flow. This allows for the characterization of viscosity under different conditions, such as varying shear rates and temperatures. This compound is known for its thermal stability, maintaining its properties at both high and low temperatures. atamanchemicals.comrawsource.com

Table 2: Rheological Properties of this compound

PropertyDescription
Viscosity A measure of a fluid's resistance to flow. This compound generally exhibits low viscosity. atamanchemicals.com
Flow Behavior Describes how a fluid's viscosity changes in response to stress.
Thermal Stability This compound is stable over a wide range of temperatures. atamanchemicals.comrawsource.com

This table outlines key rheological properties of this compound.

Advanced Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical power for complex samples. labioscientific.comresearchgate.net For the analysis of this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. researchgate.net

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds and can be used to identify and quantify impurities in this compound. LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the identification and quantification of this compound and its potential degradation products in complex mixtures. researchgate.net The use of high-resolution mass spectrometry (HRMS) in conjunction with UHPLC can provide even greater specificity and sensitivity. nih.gov

Mechanistic Studies of Phenyl Trimethicone Interactions

Surface Film Formation and Interfacial Phenomena

The ability of phenyl trimethicone to form a thin, uniform film on substrates like skin and hair is central to its functionality in cosmetic and personal care formulations. rawsource.com This film-forming capability is a direct result of its molecular structure and resulting interfacial properties.

Adsorption and Spreading Dynamics on Substrates

Upon application, this compound readily adsorbs onto surfaces such as skin and hair. This adsorption is followed by rapid spreading, a phenomenon driven by its low surface tension. atamanchemicals.comxjysilicone.com The flexible siloxane backbone of the this compound molecule allows it to conform and spread easily across the irregular topography of biological substrates. elkaysilicones.com This efficient spreading ensures the formation of a continuous and even film, which is crucial for delivering its aesthetic and protective benefits. rawsource.com

The spreading dynamics of formulations containing this compound have been studied, demonstrating its ability to reduce the friction of a product and provide a smooth application. atamanchemicals.com For instance, in hair care, the even film formation contributes to detangling and manageability. atamanchemicals.com On the skin, it results in a silky, non-greasy feel. xjysilicone.com

Role of Low Surface Tension in Application Characteristics

The low surface tension of this compound is a key determinant of its application characteristics. atamanchemicals.comscientificspectator.com This property allows it to spread effortlessly, reducing the feeling of drag or stickiness in creams and lotions. atamanchemicals.comxjysilicone.com The result is a product that feels lightweight and pleasant on the skin.

The inherent low surface tension of silicones, including this compound, allows them to easily diffuse on the skin's surface. xjysilicone.com This leads to the formation of a protective film that can help alleviate skin redness and irritation. atamanchemicals.comxjysilicone.com This characteristic is particularly beneficial in formulations designed for sensitive skin.

Table 1: Surface Tension of Various Cosmetic Ingredients

Material Surface Tension (mN/m)
Water 72.8
Mineral Oil 29-32
This compound ~23-25
Dimethicone (1 cSt) 15.9

This table presents typical surface tension values. Actual values may vary depending on the specific grade and conditions.

Barrier Functionality and Permeability Studies

This compound is known for forming a barrier on the skin and hair, which plays a significant role in moisture regulation and protection. atamanchemicals.comxjysilicone.com

Formation of Breathable Films on Biological Surfaces

A critical feature of the film formed by this compound is its breathability. google.com The flexible siloxane backbone of the molecule allows for a high degree of gas permeability. elkaysilicones.com This means that while the film provides a protective layer, it does not occlude the skin or prevent normal transpiration. scribd.comxjysilicone.com The ability to form a non-occlusive, invisible film allows the skin to "breathe" naturally. xjysilicone.comscribd.com

This breathable barrier helps to protect the skin from external irritants while allowing for the natural exchange of gases, a crucial aspect for maintaining skin health. google.com

Selective Moisture Retention Mechanisms

The film formed by this compound also functions to slow down water loss from the skin by creating a barrier on the surface. atamanchemicals.comxjysilicone.com This water-repellent property helps to retain moisture, keeping the skin hydrated. sheersense.comnoseparis.com In hair care, this translates to preventing moisture loss, which can help to improve the condition of dry or damaged hair. atamanchemicals.com

While it is hydrophobic, the film is not completely occlusive, allowing for a degree of moisture to be absorbed from the environment and locked into the skin, contributing to a hydrated appearance. xjysilicone.com This selective moisture retention is a key benefit in moisturizers and leave-in conditioners. atamanchemicals.com

A study involving hairless mouse skin pretreated with various formulations, including some with this compound as a solvent, investigated the transdermal absorption of certain pesticides. researchgate.net The results highlighted that the vehicle, such as this compound, can influence the permeability of the skin barrier. researchgate.netresearchgate.net

Light Refraction and Optical Properties

One of the most valued properties of this compound in the cosmetics industry is its ability to enhance shine and gloss. atamanchemicals.com This is directly related to its high refractive index, a consequence of the phenyl groups in its chemical structure. elkaysilicones.comatamanchemicals.com

When applied to hair, this compound forms a smooth, thin film that coats the hair shaft. This smooth surface reflects light more uniformly, leading to a significant increase in specular reflection and a decrease in diffuse reflection. researchgate.netresearchgate.net The result is a noticeable increase in hair luster and shine. researchgate.net In a comparative study, hair treated with this compound showed a significant improvement in glossiness.

In color cosmetics, this high refractive index contributes to a dewy, polished look on the skin and can enhance the vibrancy of pigments. atamanchemicals.com The ability of this compound to improve the spreadability of makeup also contributes to a more even and aesthetically pleasing application. atamanchemicals.com

Table 2: Refractive Index of Selected Cosmetic Ingredients

Ingredient Refractive Index (at 25°C)
Water 1.333
Mineral Oil ~1.47
This compound ~1.46 - 1.50
Dimethicone ~1.40

This table shows approximate refractive index values. The exact value for this compound can vary based on the specific grade.

Enhancement of Gloss and Luminous Appearance

This compound is a key ingredient in the cosmetic and personal care industries, prized for its ability to impart a high-gloss, luminous finish to hair and skin. rawsource.comelkaysilicones.comelkaysilicones.com This effect is primarily attributed to its unique chemical structure and resulting optical properties. The presence of a phenyl group in the silicone structure gives this compound a higher refractive index compared to other common silicones like dimethicone. rawsource.comatamanchemicals.com This elevated refractive index is a critical factor in its gloss-enhancing capabilities. rawsource.comecotech1.com

The mechanism by which this compound enhances gloss is rooted in its interaction with light. When applied to a surface, such as a hair strand or the skin, it forms a smooth, thin, and uniform film. This film smooths out surface irregularities, creating a more even plane for light reflection. Due to its high refractive index, the this compound film effectively redirects incident light, increasing the amount of light that is reflected back to the observer. rawsource.com This results in a mirror-like, radiant finish that is perceived as enhanced shine and gloss. rawsource.com

In hair care applications, this compound not only coats the hair shaft to increase surface reflectivity but also helps to align hair fibers. This alignment further contributes to a uniform reflection of light, amplifying the perception of gloss. Scientific studies utilizing image analysis have quantified the increase in hair luster after treatment with this compound. These studies demonstrate that the compound increases the contrast between specular (direct, mirror-like) and diffuse (scattered) reflection, a key factor in creating a glossy appearance. researchgate.net The result is hair that appears healthier, more supple, and vibrant. cosmeticsinfo.org

On the skin, this compound provides a similar luminous effect. smolecule.commyrevea.com It forms a breathable, non-greasy barrier that smooths the skin's surface, allowing for more consistent light reflection. myrevea.comrawsource.com This property is particularly beneficial in makeup formulations such as foundations and highlighters, where it contributes to a radiant and dewy complexion. elkaysilicones.com The silky, velvety feel it imparts further enhances the sensory experience of these products. elkaysilicones.com

The following tables summarize key properties of this compound related to its gloss-enhancing function and compare its performance to other silicones.

Table 1: Optical and Physical Properties of this compound

PropertyValueSignificance for Gloss Enhancement
Refractive Index High (approx. 1.46) ecotech1.comA higher refractive index leads to greater light reflection, resulting in a shinier appearance. rawsource.com
Surface Tension LowAllows for excellent spreadability and the formation of a smooth, uniform film on hair and skin. atamanchemicals.com
Viscosity LowContributes to a lightweight, non-greasy feel in formulations. atamanchemicals.com
Film Formation Forms a thin, even filmSmooths the surface, creating a more uniform plane for light to reflect off.

Table 2: Comparative Gloss Enhancement of Silicones

Silicone TypeKey Structural FeatureRefractive IndexGloss Enhancement
This compound Contains phenyl groups elkaysilicones.comatamanchemicals.comHigh rawsource.comHigh
Dimethicone Linear polydimethylsiloxaneLowerLow
Cyclomethicone Cyclic polydimethylsiloxaneLowerLow

Environmental Fate and Degradation Pathways of Phenyl Trimethicone

Environmental Persistence and Biodegradability Assessments

Phenyl trimethicone is recognized for its stability, a quality that makes it effective in cosmetic formulations but also contributes to its environmental persistence. atamanchemicals.com It is not readily biodegradable, suggesting it can remain in the environment for extended periods. atamanchemicals.com Assessments have categorized this compound as a persistent, bioaccumulative, and toxic (PBT) substance. mst.dk Like other siloxanes, it is generally stable and can persist in the environment for many years after its release. mst.dk

Table 1: Environmental Persistence of this compound

Attribute Finding Reference
Biodegradability Not readily biodegradable. atamanchemicals.com
Environmental Stability Stable and can persist for extended periods. atamanchemicals.commst.dk
Classification Assessed as a PBT (Persistent, Bioaccumulative, and Toxic) substance. mst.dk
Degradation Time Total degradation time increases with molecular size. mst.dk

| General View | Considered environmentally persistent. | databridgemarketresearch.comewg.org |

Abiotic degradation, particularly hydrolysis, is a primary degradation pathway for siloxanes. mst.dk This process involves the breakdown of the compound in the presence of water. encyclopedia.pub For siloxanes, hydrolysis can lead to the formation of degradation products like dimethylsilanol, trimethylsilanol, and dimethylsilanediol (B41321) (DMSD). mst.dk While DMSD can be biologically degraded, this is a very slow process with a half-life in soil that can span years. mst.dk The ultimate degradation product, aside from water and carbon dioxide, is silica (B1680970) (SiO2). mst.dk

This compound itself is resistant to chemical degradation and oxidation. atamanchemicals.com Phenyltrichlorosilane (B1630512), a related compound, decomposes when it comes into contact with water or moisture, producing heat and corrosive fumes of hydrogen chloride. nih.gov The degradation of the siloxane component in the soil is a known pathway. hd.biz.tr

Bioconcentration refers to the accumulation of a chemical in an organism to a level higher than that in the surrounding environment. For this compound, there are varying assessments of its bioconcentration potential. One model estimated the bioconcentration factor (BCF) to be less than 2,000, indicating a low potential to accumulate in aquatic organisms. industrialchemicals.gov.au However, another report suggests that small phenylated siloxanes, including this compound, appear to have very high BCFs, with model estimates for a phenylated trisiloxane reaching 40,000. mst.dk

The bioaccumulation of low-molecular-weight volatile siloxanes has been observed in fish under laboratory conditions, though this may not directly translate to natural environments. hd.biz.tr For the hydrolysis products of similar silicone compounds, the partition coefficient (log Pow) was estimated to be 9, suggesting a potential for bioaccumulation. knowde.com

Table 2: Bioconcentration Factor (BCF) Estimates for this compound and Related Siloxanes

Substance Estimated BCF Indication Reference
Diphenylsiloxy this compound < 2,000 Low potential to accumulate in aquatic organisms. industrialchemicals.gov.au
Phenylated trisiloxane (this compound) 40,000 Very high bioconcentration potential. mst.dk

Eco-Toxicological Impact Assessments

The ecotoxicological impact of this compound is a key area of evaluation. While some sources state it is generally considered to have a minimal direct effect on ecosystems due to its non-toxic nature, others raise concerns. atamanchemicals.com One report indicates that based on the fact that a notified chemical similar to this compound is not toxic to aquatic life up to its solubility limit, it is not considered to pose an unreasonable risk to the environment. industrialchemicals.gov.au However, it has also been noted that it may cause long-lasting harmful effects to aquatic life. ewg.org

For a similar material, acute toxicity tests on fish (Danio rerio) showed a 96-hour LC50 of over 500 mg/l, classifying it as practically non-toxic to aquatic organisms on an acute basis. knowde.com However, it is also stated that it could be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. hd.biz.tr

Methodologies for Environmental Monitoring and Detection

Effective monitoring and detection are crucial for understanding the environmental presence of this compound. Advanced analytical techniques are employed to ensure the quality and purity of this compound in commercial products, which can also be adapted for environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) is a key method used to detect cyclic siloxanes at very low concentrations, down to 0.01 ppm.

The program EUSES is used to calculate the predicted environmental concentration (PEC) by inputting the substance's inherent properties such as biodegradability, logPow, vapor pressure, and water solubility, along with usage and emission data. mst.dk These models and analytical methods are essential tools for assessing the environmental risk of this compound. mst.dk

Biomedical and Pharmaceutical Research Applications of Phenyl Trimethicone

Excipient Roles in Topical Pharmaceutical Formulations

In the development of topical pharmaceuticals, excipients are crucial for the final product's stability, efficacy, and patient acceptability. atamanchemicals.com Phenyl trimethicone is employed as an excipient in various topical medications, valued for its sensory characteristics and compatibility. atamanchemicals.com

Facilitation of Drug Delivery and Spreadability

The effectiveness of a topical pharmaceutical is highly dependent on its ability to be spread evenly over the target area, ensuring a uniform dose of the active pharmaceutical ingredient (API). This compound significantly contributes to this aspect. Due to its low surface tension, it enhances the spreadability of formulations, allowing them to glide smoothly and easily across the skin surface. google.comatamanchemicals.com This property ensures an even distribution of the API, which is critical for consistent therapeutic effects. atamanchemicals.com

Table 1: Functional Properties of this compound in Topical Formulations

PropertyBenefit in Drug DeliverySource(s)
Low Surface TensionEnhances spreadability for uniform application of APIs. google.comatamanchemicals.com
Film-FormingCreates a non-greasy, water-repellent barrier. google.comcir-safety.org
Gas PermeabilityAllows for natural skin transpiration and respiration. atamanchemicals.comjohner-institute.com
De-tackificationReduces stickiness from other ingredients, improving patient feel. atamanchemicals.comgoogle.com

Compatibility with Active Pharmaceutical Ingredients

A key requirement for any excipient is its compatibility with the active pharmaceutical ingredient. The excipient must be inert and not react with or degrade the API, which would compromise the product's efficacy and stability. This compound exhibits excellent compatibility with a wide range of cosmetic and pharmaceutical ingredients. atamanchemicals.comjohner-institute.com Its chemical stability and inert nature ensure that it does not interfere with sensitive APIs, such as retinoids or vitamins. koreascience.kr

Research and formulation data show that this compound can be seamlessly blended with oils, waxes, and other silicones, which allows for its incorporation into diverse topical systems like creams, lotions, and gels. google.comkoreascience.kr This compatibility is crucial for maintaining the intended therapeutic activity of the API throughout the product's shelf life. Studies indicate its compatibility with both organic and inorganic components, making it a versatile choice for complex formulations. specialchem.com

Emerging Applications in Nanotechnology and Drug Delivery Systems

The field of nanotechnology offers novel approaches to overcoming challenges in drug delivery, such as the poor solubility of certain drugs. nih.gov this compound is being explored for its potential use in these advanced systems. atamanchemicals.com

Development of Smart Delivery Systems Utilizing this compound Properties

While research into "smart" systems—those that respond to specific stimuli like pH or temperature—is an evolving area, this compound is already being incorporated into nano-sized drug delivery platforms. nih.govrsc.org It has been successfully used as a component in oil-in-water (O/W) nanoemulsions, which are colloidal drug carriers with droplet sizes typically under 200 nm. koreascience.krgoogle.com These nanoemulsions are investigated for their ability to improve the delivery of poorly soluble drugs and protect APIs from degradation. koreascience.krnih.gov

For instance, a patented nanoemulsion formulation includes this compound in its oil phase, creating a stable system with particle sizes between 50 and 200 nm for cosmetic and potentially dermatological applications. google.com Another study evaluated this compound as the oil phase in lipid nanoemulsions designed as carriers for transdermal drug delivery. koreascience.kr The inherent properties of this compound, such as its hydrophobicity, film-forming ability, and biocompatibility, make it a valuable component in these nanocarriers. cir-safety.org These nano-platforms could serve as the foundation for future smart delivery systems, where the release of an active ingredient is triggered by specific conditions on the skin. nih.gov

Biocompatibility Studies and Medical Device Development

For any material to be used in a medical device or in direct contact with bodily tissues, its biocompatibility must be rigorously evaluated. johner-institute.com This evaluation ensures the material does not elicit an adverse local or systemic response from the host. johner-institute.com

The biological evaluation of medical device materials is governed by international standards, primarily the ISO 10993 series. superlab.com.twfda.gov These standards outline a framework for testing potential biological risks, including a series of recommended tests, or "endpoints," based on the nature and duration of the material's contact with the body. johner-institute.comfda.gov Key initial tests include those for cytotoxicity (cell damage), sensitization (allergic reaction), and irritation. superlab.com.tw

Safety assessments and clinical testing of formulations containing this compound have shown it to be non-irritating and non-sensitizing, which are crucial indicators of good biocompatibility. cir-safety.org Formal biocompatibility testing following ISO 10993 guidelines is required for its use as a component in medical devices. betelychina.com

Table 2: Key Biocompatibility Endpoints (ISO 10993-1) for Skin-Contacting Materials

EndpointPurposeRelevance to this compoundSource(s)
CytotoxicityAssesses cell lysis or toxicity from material extracts.Foundational test for any medical material. johner-institute.comsuperlab.com.tw
SensitizationDetermines the potential for allergic contact dermatitis.This compound was not a sensitizer (B1316253) in guinea pigs or humans. superlab.com.twcir-safety.org
Irritation/Intracutaneous ReactivityEvaluates the potential for skin irritation upon contact.This compound was found to be non-irritating to skin. superlab.com.twcir-safety.org

Silicone-Based Bioscaffolds and Soft Materials Research

Silicones as a class of materials are widely used in the biomedical industry for implantable devices and soft materials due to their excellent mechanical properties and biocompatibility. researchgate.net Research in this area includes the development of silicone-based bioscaffolds for tissue engineering and soft materials for applications like wound healing and drug delivery.

Silicone hydrogels, for example, are soft, flexible materials being developed for the extended delivery of ophthalmic drugs via contact lenses. nih.govuminho.pt this compound has been cited in patents for hydrogel particles intended for drug delivery, indicating its potential role in such soft material systems. google.com The unique properties of this compound—its hydrophobicity, stability, and established biocompatibility profile—make it a candidate for inclusion in the development of novel silicone-based soft materials and coatings for medical devices where controlled surface properties and drug elution are desired. atamanchemicals.com

Dermatological Science Research on Phenyl Trimethicone

Non-Comedogenic and Non-Irritating Properties: Mechanistic Basis

A significant aspect of phenyl trimethicone in dermatological science is its non-comedogenic profile. The primary mechanistic basis for this property lies in its molecular structure and size. Silicones used in cosmetics, including this compound, have large molecules that remain on the surface of the skin rather than penetrating into the pores. noncomedogenicskin.co.za

This surface-dwelling characteristic is fundamental to its inability to clog pores. noncomedogenicskin.co.za The film it forms is a breathable, mesh-like layer that is permeable to gases and water vapor, which prevents the occlusive conditions that can lead to the formation of comedones. noncomedogenicskin.co.za Regulatory and safety assessments have consistently supported the use of silicones in cosmetics, noting their low potential for irritation and comedogenicity. noncomedogenicskin.co.za Its ability to provide barrier protection without clogging pores makes it a valued ingredient in formulations for various skin types. noncomedogenicskin.co.zaskinlibrary.co.uk

Table 2: Mechanistic Basis for Non-Comedogenic & Non-Irritating Properties

Characteristic Mechanistic Rationale Implication for Skin Citation
Large Molecular Size Molecules are too large to penetrate the pore lining. Remains on the skin's surface, preventing pore blockage. noncomedogenicskin.co.za
Breathable Film Formation Forms a non-occlusive, mesh-like film on the stratum corneum. Allows for normal skin respiration (permeable to gas and water vapor), avoiding conditions that lead to comedones. noncomedogenicskin.co.za

| Chemical Inertness | Silicones are generally stable and unreactive on the skin. | Reduces the potential for skin irritation. | noncomedogenicskin.co.za |

Sensory Perception and Tactile Aesthetics in Skin Formulations

This compound is highly regarded in formulation science for its ability to impart a distinct and desirable sensory profile to skincare products. It provides a lightweight, non-greasy, and silky feel, which significantly enhances the user experience. siltech.com

Its primary contributions to tactile aesthetics include improving the spreadability of creams and lotions, allowing for a smooth and even application. atamanchemicals.com Furthermore, it is often used to reduce the tackiness and stickiness that can be caused by other ingredients in a formula. incidecoder.com The result is a product with a smooth, soft, and often powdery after-feel, which is highly valued by consumers. monteranc.comdeltaservice.com.tn Its high refractive index also contributes to a radiant, non-greasy finish in certain makeup and skincare products. ocl-journal.org

Table 3: Sensory and Aesthetic Contributions of this compound

Sensory Attribute Description Benefit in Formulation Citation
Texture & Feel Provides a silky, velvety, and smooth feel. Creates a luxurious, non-greasy, and lightweight sensory experience. siltech.comatamanchemicals.com
Spreadability Improves the glide and ease of application across the skin. Ensures even distribution of the product without a heavy or dragging sensation. atamanchemicals.com
Tackiness Reduction Counteracts the sticky or tacky feel of other cosmetic ingredients. Results in a clean, non-sticky finish. incidecoder.com

Hair Science Research on Phenyl Trimethicone

Hair Surface Modification and Cuticle Smoothing Mechanisms

Phenyl trimethicone functions primarily by forming a thin, protective film on the surface of the hair shaft. rawsource.comkarger.com This film coats the hair's cuticle, the outermost layer composed of overlapping scales. In damaged hair, these scales can become raised and rough, leading to a dull appearance and a coarse texture. The application of this compound helps to smooth and flatten these raised cuticle scales. karger.comlaurabsalonspa.com

This smoothing action is attributed to the low surface tension of silicones, which allows them to spread easily and evenly across the hair surface, filling in microscopic gaps and irregularities on the hair strand. romakksilicones.comromakksilicones.com By creating a more uniform and even surface, this compound reduces friction between individual hair fibers. laurabsalonspa.com This reduction in inter-fiber friction is a key mechanism behind the improved manageability and ease of combing associated with its use. sofw.com

Research has confirmed the surface-smoothing effects of this compound. Atomic force microscopy (AFM) studies have shown that treatment with this compound leads to a reduction in hair surface roughness. researchgate.net This physical modification of the hair surface is directly linked to many of the observable benefits of the compound.

Research on Shine Enhancement and Optical Effects on Hair Fibers

One of the most notable effects of this compound is its ability to significantly enhance hair shine and luster. researchgate.netatamanchemicals.com This is primarily due to its high refractive index, which is approximately 1.46 to 1.498. google.com Human hair has a refractive index of about 1.51 to 1.52. google.com By coating the hair with a material that has a high refractive index, the reflection of light from the hair surface is increased, resulting in a glossier appearance. google.com

The film formed by this compound creates a smooth surface that reflects light more effectively. Research utilizing image analysis has demonstrated that cosmetic oils, including this compound, increase hair luster by altering the contrast between specular (mirror-like) and diffuse (scattered) reflection. researchgate.net Light-scattering curves from these studies show a clear difference between untreated and this compound-treated hair, with the treated hair exhibiting characteristics of a shinier surface. researchgate.net

Instrumental measurements have further quantified the shine-enhancing properties of this compound. Studies using a polarimetric video camera designed to separate specular and diffuse light confirmed that this compound enhances luster by reducing hair surface roughness. researchgate.net These instrumental results have also been shown to correlate well with subjective assessments from consumer panels, indicating that the measured increase in shine is perceivable to the average user. researchgate.net

Conditioning Efficacy and Hair Manageability Improvements

The conditioning effects of this compound also include imparting a soft and silky feel to the hair. alfa-chemistry.comrawsource.com Unlike some heavier silicones, it provides these benefits without a greasy or heavy residue, which is attributed to its lightweight nature. rawsource.comrawsource.com This makes it a suitable ingredient for a wide range of hair types, including fine hair that can be easily weighed down. karger.comrawsource.com

Studies comparing the performance of various conditioning agents have highlighted the efficacy of this compound. For instance, research has shown that ethyl macadamiate, a botanical alternative, functions similarly to or better than this compound in reducing wet and dry comb force and increasing consumer perception of smoothness and softness. sofw.com This indicates that this compound sets a high standard for conditioning performance.

Film-Forming Properties and Frizz Reduction

The film-forming capability of this compound is central to its function in reducing frizz. karger.comtiiips.com By creating a thin, protective barrier around each hair strand, it helps to prevent the absorption of excess atmospheric moisture, which is a primary cause of frizz. karger.comromakksilicones.com This hydrophobic barrier keeps the hair shaft from swelling and becoming unruly in humid conditions. romakksilicones.com

This protective film also serves to lock in the hair's internal moisture, preventing it from becoming dry and brittle. laurabsalonspa.comrawsource.com This dual action of preventing external moisture from getting in while keeping internal moisture from escaping contributes to healthier-looking and more manageable hair.

The effectiveness of this compound in frizz control makes it a common ingredient in anti-frizz serums and styling products. alfa-chemistry.comromakksilicones.com Its ability to smooth the cuticle and provide a sleek finish further aids in taming flyaways and creating a more polished appearance. romakksilicones.com

Toxicological and Safety Assessment Methodologies for Phenyl Trimethicone

In Vitro Toxicological Screening Assays

In vitro tests are crucial for the initial screening of a substance's toxic potential without the use of live animals.

Mutagenicity Testing (e.g., Ames Assay)

Phenyl trimethicone has been evaluated for its mutagenic potential using the Ames test, a bacterial reverse mutation assay. cir-safety.orgeurofins.com.au This test uses specialized strains of Salmonella typhimurium to detect gene mutations. wikipedia.org In these studies, this compound was found to be non-mutagenic, both with and without metabolic activation. cir-safety.org A similar in vitro study on Diphenylsiloxy this compound, conducted in accordance with OECD TG 471, also showed no mutagenic activity in Salmonella typhimurium and Escherichia coli strains at concentrations up to 5000 µ g/plate . cir-safety.org

In Vivo Mammalian Toxicological Studies

In vivo studies in mammals provide data on the potential effects of a substance on a whole, living organism.

Acute and Subchronic Dermal Toxicity Investigations

Acute dermal toxicity studies on this compound have been conducted on rabbits. In one study, a single 24-hour application of 2.0 g/kg of this compound under an occlusive patch on both intact and abraded skin resulted in no deaths or behavioral changes over a 14-day observation period. cir-safety.org This indicates that this compound is considered nontoxic in acute dermal applications. cir-safety.org Subchronic dermal toxicity was evaluated in New Zealand white rabbits using a skin moisturizer containing 2.5% this compound. cir-safety.org While some skin irritation was observed, there were no treatment-related effects on hematology, clinical chemistry, or organ weights. cir-safety.org

Table 1: Acute Dermal Toxicity of this compound in Rabbits

Test Substance Dose Application Observation Period Results

Developmental and Reproductive Toxicity Research Methodologies

These studies are designed to evaluate the potential for adverse effects on developing offspring and the reproductive system.

Teratogenicity Studies and Fetotoxicity Evaluation

The developmental toxicity of this compound has been investigated in both rats and rabbits through dermal application studies. In one set of studies, this compound was applied topically at doses of 50 or 500 mg/kg to pregnant rats (days 6-16 of gestation) and rabbits (days 6-18 of gestation). cir-safety.org The results indicated that this compound was not teratogenic in either species at these doses. cir-safety.orgindustrialchemicals.gov.au However, an increase in the number of resorptions was observed in two of the three studies, with one study showing a statistically significant increase. cir-safety.org A dose of 200 mg/kg/day was suggested as approaching a fetotoxic dose. cir-safety.orgindustrialchemicals.gov.au Another study in rabbits with a 200 mg/kg dose also showed a slight but significant increase in resorption sites and decreased fetal viability. cir-safety.org

Table 3: Developmental Toxicity Studies of this compound

Species Dose (mg/kg/day) Gestation Days of Application Key Findings
Rat 50, 500 6-16 Not teratogenic. cir-safety.org
Rabbit 50, 500 6-18 Not teratogenic; increased resorptions at higher doses. cir-safety.orgcir-safety.org

Sensitization and Irritation Studies in Human and Animal Models

Studies have consistently shown that this compound has a low potential for causing skin irritation or sensitization. cir-safety.orgatamanchemicals.com Animal studies, including those on rabbits and guinea pigs, have demonstrated that this compound is non-irritating to the skin, even on abraded skin, and does not act as a sensitizer (B1316253). cir-safety.org

In human trials, this compound has been found to be neither an irritant nor a sensitizer. cir-safety.orgatamanchemicals.com A Human Repeated Insult Patch Test (HRIPT) involving 50 subjects showed that undiluted this compound was not irritating or sensitizing. cir-safety.org Furthermore, cosmetic products containing significant concentrations of this compound have been shown to be mild and essentially non-irritating in clinical tests. cir-safety.org For instance, a moisturizer with 2.5% this compound was classified as a mild material. cir-safety.org

Patch Test Methodologies and Cumulative Irritation Studies

Patch testing is a primary method for assessing the skin sensitization potential of substances like this compound. nih.gov The Human Repeated Insult Patch Test (HRIPT) is a key study design used to evaluate the potential for a substance to cause irritation and sensitization with repeated application. cir-safety.org In one such study, undiluted this compound was applied to 50 human subjects without causing irritation or sensitization. cir-safety.org

Cumulative irritation studies assess the potential for a product to cause irritation after repeated applications over a period of time. In a clinical study, a moisturizer containing 2.5% this compound yielded a low cumulative irritation score of 13 out of a possible 630 in nine subjects, leading to its classification as a mild, non-irritating material. cir-safety.org

Below is a table summarizing key findings from patch tests and cumulative irritation studies on this compound:

Interactive Data Table: Patch Test and Cumulative Irritation Studies of this compound

Study Type Test Subject Concentration of this compound Findings Citation
Human Repeated Insult Patch Test (HRIPT) 50 human subjects Undiluted Not irritating or sensitizing cir-safety.org
Cumulative Irritation Study 9 human subjects 2.5% in a moisturizer Mild material, essentially no experimental irritation cir-safety.org
Human Repeated Insult Patch Test (HRIPT) 8 human subjects per group Up to 28.67% in cosmetic products Low total irritancy scores cir-safety.org
Skin Irritation Test Rabbits Not specified Non-irritating under intact and abraded conditions cir-safety.org
Sensitization Test Guinea pigs Not specified Not a sensitizer cir-safety.org

Quantitative Structure-Activity Relationships (QSAR) in Toxicology Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in predictive toxicology to estimate the potential hazards of chemicals based on their molecular structure. researchgate.nettoxstrategies.com These in silico methods are valuable for filling data gaps and prioritizing chemicals for further testing, thereby reducing the reliance on animal testing. researchgate.net

For substances like this compound, QSAR can be used to predict various toxicological endpoints, including skin and eye irritation, skin sensitization, and potential for carcinogenicity or reproductive toxicity. toxstrategies.com The predictions are based on the physicochemical properties derived from the chemical's structure. researchgate.net

While specific QSAR model predictions for this compound are not extensively detailed in the public domain, the approach is recognized as a key component of modern safety assessments for cosmetic ingredients. toxstrategies.com For instance, QSAR can help predict the potential for corrosivity (B1173158) based on physicochemical properties like strong acidity or alkalinity, which can preclude the need for human testing. congenius.ch Model estimates have indicated that small phenylated siloxanes, a category that includes this compound, may have high bioconcentration factors (BCF) and could be more toxic to aquatic organisms. b-cdn.netmst.dk

The use of QSAR is part of a larger, integrated approach to safety assessment that combines computational predictions with in vitro and in vivo data to ensure the safe use of cosmetic ingredients. toxstrategies.com

Regulatory Science and Risk Assessment Frameworks for Phenyl Trimethicone

Scientific Basis for Regulatory Approval and Safety Reaffirmation

Regulatory approval for cosmetic ingredients like phenyl trimethicone is not a one-time event but a continuous process of scientific review and safety reaffirmation. This process relies on comprehensive toxicological data and assessments by independent scientific bodies.

The Cosmetic Ingredient Review (CIR) Expert Panel, an independent, non-profit scientific body, plays a pivotal role in assessing the safety of cosmetic ingredients in the United States. cosmeticsinfo.orgpersonalcarecouncil.org The Panel has reviewed this compound on multiple occasions, establishing a long-standing record of its safety.

The initial comprehensive safety assessment of this compound was published by the CIR Expert Panel in 1986. cir-safety.orgspecialchem.com After a thorough review of the available scientific data, the Panel concluded that this compound is safe as a cosmetic ingredient in the practices of use and concentration at that time. cir-safety.org The 1986 review evaluated a range of toxicological endpoints, including:

Acute Toxicity: this compound was found to be relatively nontoxic in acute oral studies with rats and nontoxic in acute dermal studies. cir-safety.org

Skin and Eye Irritation: It was determined to be non-irritating to the skin of rabbits, even under abraded conditions, and was not an eye irritant. cir-safety.orgcosmeticsinfo.org

Dermal Sensitization: The ingredient was not found to be a sensitizer (B1316253) in guinea pigs. cir-safety.orgcosmeticsinfo.org

Mutagenicity: this compound was non-mutagenic in the Ames assay, both with and without metabolic activation. cir-safety.org

Reproductive and Developmental Toxicity: Dermal application in rats and rabbits did not show teratogenic effects, though the doses tested were significantly higher than those used in cosmetic products. cir-safety.org

More recently, in 2022 and 2023, the Panel assessed a group of seven phenyl-substituted methicones, including this compound. cir-safety.org This latest review culminated in a final report concluding that these ingredients are safe in cosmetics in the present practices of use and concentration. However, the Panel also identified a data gap concerning ingredients used in products that may be incidentally inhaled, issuing an "insufficient data announcement" for this specific type of exposure. cir-safety.orgciteline.com

Table 1: Summary of CIR Expert Panel Toxicological Reviews for this compound

Toxicological Endpoint Species Test Type Finding Citation
Acute Oral Toxicity Rat Oral LD50 Relatively Nontoxic cir-safety.org
Acute Dermal Toxicity Rabbit Dermal LD50 Nontoxic cosmeticsinfo.org
Skin Irritation Rabbit Dermal Irritation Non-irritating cir-safety.orgcosmeticsinfo.org
Eye Irritation Rabbit Draize Test Not an eye irritant cir-safety.org
Dermal Sensitization Guinea Pig Sensitization Test Not a sensitizer cir-safety.orgcosmeticsinfo.org
Mutagenicity Bacteria Ames Assay Non-mutagenic cir-safety.org
Developmental Toxicity Rat, Rabbit Dermal Application Not a developmental toxicant cosmeticsinfo.org

This compound is permitted for use in cosmetic and personal care products marketed in the European Union, adhering to the general provisions of the Cosmetics Regulation (EC) No 1223/2009. cosmeticsinfo.orgrawsource.com This regulation is the primary legal framework for finished cosmetic products placed on the EU market, establishing stringent rules to ensure a high level of human health protection. europa.eulegislation.gov.uk

The EU regulation manages ingredient safety through several key mechanisms, including annexes that list prohibited and restricted substances. taobe.consulting this compound is not listed in Annex II (prohibited substances) or Annex III (restricted substances), meaning its use is not forbidden or limited to specific concentrations or product types. legislation.gov.uk Instead, its safety is ensured through the overarching requirement in Article 3 of the regulation, which mandates that all cosmetic products placed on the market must be safe for human health when used under normal or reasonably foreseeable conditions. legislation.gov.uk This requires manufacturers to conduct a thorough safety assessment for each product before it is placed on the market, as detailed in Annex I of the regulation. taobe.consulting

Exposure Assessment Methodologies in Risk Evaluation

Risk evaluation for a cosmetic ingredient is fundamentally linked to consumer exposure. The safety assessment process considers how much of an ingredient a person might be exposed to through the use of various cosmetic products.

Methodologies for exposure assessment often rely on data regarding the concentration of the ingredient in different product types. ewg.org For instance, the CIR's safety assessments are based on the maximum reported concentrations of use for an ingredient. ewg.org This conservative approach helps to ensure that the safety evaluation covers the highest likely exposure scenarios for consumers.

In a risk assessment conducted by Australian authorities for a related compound, Diphenylsiloxy this compound, a comprehensive exposure scenario was developed. cir-safety.org This assessment calculated the total daily systemic exposure by considering:

Maximum assumed concentrations in various cosmetic products.

Dermal exposure patterns, assuming a 10% dermal absorption rate.

Potential exposure from aerosol products, factoring in adult inhalation rates.

This methodology resulted in a combined internal dose estimate of 7.68 mg/kg of body weight per day, which was then compared against the No-Observed-Adverse-Effect Level (NOAEL) from toxicological studies to determine the margin of safety. cir-safety.org

Dermal absorption, or the amount of a substance that can penetrate the skin, is a critical factor in safety assessment. fda.gov.ph For many cosmetic ingredients, direct measurement of dermal absorption can be complex. Therefore, estimations based on the ingredient's physicochemical properties are often used. iapchem.org

For silicones like this compound, dermal absorption is generally expected to be low. An estimated dermal absorption value of 10% was used in the risk assessment for the structurally related Diphenylsiloxy this compound. cir-safety.orgcir-safety.org This figure is often used as a default value for ingredients that are presumed to have low absorption based on their chemical characteristics. cir-safety.org

The physicochemical properties of this compound support the expectation of low dermal absorption:

Molecular Size: As a polymer, it has a relatively large molecular structure, which typically limits penetration through the stratum corneum.

Water Insolubility: this compound is hydrophobic (insoluble in water), which influences its interaction with the skin barrier. specialchem.com

Film-Forming Nature: It forms a breathable, non-greasy film on the skin's surface, which contributes to its function as a skin and hair conditioner. specialchem.comelkaysilicones.com This film-forming property suggests the material is designed to remain on the surface rather than penetrate deeply.

Data Requirements and Scientific Review Processes for Safety Evaluation

The safety evaluation of a cosmetic ingredient is a structured, data-driven process. Regulatory bodies and expert panels require a comprehensive set of data to make an informed decision. fda.gov.ph The CIR process provides a clear example of these requirements. cosmeticsinfo.orgcir-safety.org

The scientific review process typically involves the following steps:

Data Collection: CIR staff conduct extensive searches of published scientific literature and request any available unpublished data from industry. The data are organized into categories such as chemistry, use, absorption and metabolism, and toxicology. cir-safety.org

Review and Data Gaps: The Expert Panel reviews all compiled data. If the information is insufficient to make a safety determination, the Panel issues an "insufficient data announcement," specifying the additional data needed. cir-safety.orgcir-safety.org This occurred in the 2022 review of phenyl-substituted methicones, where the panel requested further data on inhalation toxicity for uses in spray products. cir-safety.org

Public Comment and Tentative Report: A draft report is prepared and released for a public comment period, allowing input from all interested parties. cir-safety.org

Table 2: List of Chemical Compounds

Compound Name
This compound
Diphenylsiloxy this compound
Diphenyl Dimethicone
Diphenylsiloxy Phenyl/Propyl Trimethicone
Phenyl Dimethicone
Phenyl Methicone
Trimethylsiloxyphenyl Dimethicone

Future Research Directions and Emerging Areas

Biodegradable Alternatives and Sustainable Synthesis Pathways for Phenyl Trimethicone

A significant area of current research is driven by the environmental persistence of silicones like this compound, which are not readily biodegradable. atamanchemicals.com The cosmetic industry is actively seeking sustainable alternatives that can replicate the desirable sensory and functional properties of this compound without the associated environmental footprint.

Biodegradable Alternatives: The focus is on developing emollients from renewable sources that offer comparable performance. Some promising alternatives include:

Plant-Derived Alkanes: C13-C15 alkanes derived from the fermentation of renewable sugar sources are being developed as sustainable replacements. nyscc.org These alternatives are biodegradable and have a reduced carbon footprint compared to traditional silicone manufacturing. seppic.com

Natural Esters and Oils: Ingredients like Ethyl Macadamiate, Hydrogenated Olive Oil, and Coco-Caprylate are being explored as biodegradable options that provide a silky, smooth after-feel similar to silicones. nyscc.orgdatabridgemarketresearch.com For instance, Emogreen™ HP40 has shown shine performance equivalent to this compound in hair care applications. seppic.com

Specialty Blends: Formulators are creating novel blends of natural ingredients to mimic the specific properties of different silicones. For example, LexFeel™ Shine is marketed as a high-shine alternative to this compound due to its high refractive index. inolex.com

Sustainable Synthesis Pathways: Research is also focused on making the production of silicones themselves more environmentally friendly. The conventional synthesis of silicones involves reacting organosilanes, which are derived from silica (B1680970), through processes that can be energy-intensive. specialchem.com Future pathways may include:

Green Chemistry Principles: Applying principles of green chemistry to reduce energy consumption, utilize renewable feedstocks, and minimize waste generation during the synthesis of silicone polymers.

Catalyst Innovation: Developing more efficient and selective catalysts, potentially moving away from platinum-based catalysts, to streamline the hydrosilylation reaction central to this compound's synthesis. atamanchemicals.com

The table below summarizes some of the emerging biodegradable alternatives to this compound.

AlternativeChemical ClassKey PropertiesSource
C13-C15 AlkaneHydrocarbonSustainable, natural, similar sensory profilePlant-derived (sugar fermentation) nyscc.org
Emogreen™ HP40HydrocarbonEquivalent shine, heat protectionPlant-based seppic.com
LexFeel™ ShineEsterHigh refractive index, non-greasy, imparts glossBio-based inolex.com
Ethyl MacadamiateEsterBiodegradable, silky feelMacadamia esters nyscc.org
Coco-CaprylateEsterQuick-spreading, 100% naturally derivedCoconut-derived databridgemarketresearch.com

Advanced Formulation Science for Enhanced Performance and Novel Applications

This compound is a versatile ingredient known for improving the texture, spreadability, and shine of cosmetic products. atamanchemicals.comatamanchemicals.com Advanced formulation science is focused on leveraging its unique properties to create innovative products with enhanced performance.

Key Research Areas:

Enhanced Delivery Systems: Investigating the use of this compound in microemulsions and nanoemulsions to improve the delivery and efficacy of active ingredients in skincare. Its film-forming ability can help create a protective barrier that enhances moisture retention and the penetration of actives. specialchem.comrawsource.com

Synergistic Blends: Formulators are exploring combinations of this compound with other silicones, such as Dimethicone and Cyclopentasiloxane, to achieve customized sensory profiles and performance characteristics. rawsource.com This allows for the creation of products with a specific feel, from lightweight and volatile to more substantive and conditioning.

High-Performance Color Cosmetics: In color cosmetics like foundations and lipsticks, this compound contributes to a smooth application, even coverage, and a luminous finish. rawsource.com Future research will likely focus on developing long-wearing formulations that maintain their appearance without fading or creasing, utilizing this compound's water-resistant and film-forming properties. atamanchemicals.comalfa-chemistry.com

Advanced Hair Care: In hair care, this compound is valued for its ability to add shine, reduce frizz, and provide heat protection. nbinno.comxjysilicone.com Ongoing research aims to develop multifunctional products that offer superior conditioning, color protection, and styling benefits by optimizing the concentration and combination of this compound with other conditioning agents.

The table below details the functional benefits of this compound in various advanced cosmetic formulations.

Formulation TypeEnhanced Performance AttributeMechanism of Action
Skincare (Serums, Moisturizers) Improved hydration, non-greasy feelForms a breathable, water-repellent barrier to prevent moisture loss. rawsource.comalfa-chemistry.comspecialchem.com
Sunscreens Enhanced water resistance, improved SPFCreates a hydrophobic film that keeps active ingredients evenly distributed. rawsource.comalfa-chemistry.com
Foundations & Concealers Smooth application, long-lasting wear, luminous finishReduces patchiness and prevents creasing while adding shine. rawsource.com
Hair Care (Serums, Sprays) High shine, frizz control, heat protectionCoats the hair shaft to smooth the cuticle, reflect light, and form a protective barrier. nbinno.comxjysilicone.com
Lip Products Enhanced texture, prevents bleeding, locks in moistureCreates a comfortable, non-sticky film that holds pigments in place. rawsource.com

Interdisciplinary Research at the Interface of Materials Science, Biology, and Medicine

The unique properties of this compound, such as its thermal stability, hydrophobicity, and low surface tension, make it a subject of interest beyond cosmetics, at the intersection of materials science, biology, and medicine. atamanchemicals.com

Materials Science: From a materials science perspective, this compound is a functional polymer whose film-forming capabilities are being explored for various surface-coating applications. Its ability to create a smooth, non-stick, and water-repellent surface is valuable in the development of protective coatings for a range of materials. rawsource.com Research in this area could lead to applications in advanced textiles, electronics, and automotive coatings where surface protection and enhanced aesthetics are desired.

Biology: The interaction of this compound with biological surfaces like skin and hair is a key area of study. It forms a non-occlusive, breathable film that protects the skin without clogging pores. rawsource.comspecialchem.com Further research could explore its potential as a carrier for topical active ingredients, examining how its film-forming properties might influence the residence time and penetration of these substances.

Medicine: In the pharmaceutical field, this compound is used as an excipient in some topical drug formulations. atamanchemicals.com Its emollient properties and ability to improve the spreadability of creams and ointments make it a suitable component. atamanchemicals.com Future interdisciplinary research may investigate its use in more advanced medical applications, such as:

Wound Dressings: Its hydrophobic and protective film-forming properties could be beneficial in creating breathable barriers for wound care.

Medical Adhesives: Its low surface tension and non-sticky feel could be advantageous in the formulation of gentle medical adhesives.

Prosthetics: The smooth, lubricious nature of silicones could be explored for coatings on prosthetic devices to improve comfort and reduce friction.

Long-Term Environmental Impact and Remediation Strategies

Growing awareness of the environmental impact of personal care products has led to increased scrutiny of ingredients like this compound. A key concern is its lack of ready biodegradability, which means it can persist in the environment. atamanchemicals.com

Environmental Fate and Impact:

Silicones, in general, are known to be bioaccumulative in aquatic organisms. wearealbert.org When washed down the drain, they can enter aquatic systems and adsorb to sewage sludge, sediment, and soil. cosmethicallyactive.com

Studies have shown that certain silicones, like D4 and D5, have long degradation half-lives in sediment. cosmethicallyactive.com While this compound is generally considered to have minimal direct toxic effects on ecosystems due to its non-toxic nature, its persistence is a growing concern. atamanchemicals.com

Remediation Strategies: While specific remediation strategies for this compound are not widely documented, research into the remediation of other persistent organic pollutants can provide insights into potential approaches. These strategies are often focused on contaminated soil, sediment, and water.

Site Assessment: The initial step involves a thorough assessment to determine the concentration and extent of contamination.

Containment: Physical barriers can be used to prevent the further spread of contaminants in soil and groundwater.

Bioremediation: This approach uses microorganisms to break down contaminants into less harmful substances. Research could focus on identifying or engineering microbes capable of degrading the stable siloxane backbone of this compound.

Chemical Treatment: Methods like chemical oxidation or reduction could potentially be applied to break down the molecular structure of this compound in contaminated environments.

Thermal Desorption: This technique involves heating contaminated soil or sediment to vaporize the pollutants, which are then captured and treated. Given this compound's thermal stability, this would require high temperatures but could be effective for highly contaminated sites. rawsource.com

Future research is critical to fully understand the long-term ecological effects of this compound and to develop effective and scalable remediation technologies.

Exploration of New Application Domains Beyond Current Scope

While this compound is predominantly used in the personal care and cosmetics industries, its unique combination of properties opens up possibilities for its use in a variety of other industrial and technological sectors. atamanchemicals.com

Potential Emerging Applications:

Industrial Lubricants: this compound's thermal stability and ability to create a smooth, non-stick surface make it a candidate for high-performance industrial lubricants, especially in machinery operating under extreme temperatures or requiring water resistance. atamanchemicals.com

Automotive and Furniture Care: Its high refractive index and film-forming properties can be utilized in automotive coatings and furniture polishes to enhance gloss, provide a protective layer against environmental damage, and improve surface aesthetics. rawsource.com

Adhesives and Sealants: In adhesive formulations, this compound could act as a processing aid to improve flow and application, while its hydrophobic nature could enhance the moisture resistance of sealants. rawsource.com

Textile Finishing: It could be used as a finishing agent for textiles to impart a soft, silky feel, improve water repellency, and enhance the drape and handle of fabrics.

Mold Release Agents: The non-stick properties of this compound make it a potential candidate for use as a mold release agent in various manufacturing processes, preventing materials from adhering to molds and facilitating easier removal.

The table below outlines potential new application domains for this compound based on its core properties.

PropertyPotential Application DomainRationale
High Thermal Stability Industrial Lubricants, Heat-Resistant CoatingsMaintains performance at high temperatures without degradation. rawsource.comiotachem.com
Hydrophobicity & Water Resistance Waterproof Coatings, Sealants, Textile FinishingCreates a barrier that repels water and prevents moisture damage. atamanchemicals.comalfa-chemistry.com
High Refractive Index Automotive Waxes, Furniture Polishes, Optical CoatingsEnhances shine, gloss, and the aesthetic appearance of surfaces. nbinno.com
Low Surface Tension & Spreadability Adhesives, Mold Release AgentsEnsures smooth, even application and creates a non-stick surface. atamanchemicals.com

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing Phenyl Trimethicone’s structure and purity in experimental settings?

  • Methodological Answer: Infrared spectroscopy (IR) is the standard method for structural identification, while optical emission spectroscopy and atomic absorbance analysis are used to detect silicon content . Purity assessment is complicated by the lack of reported impurity data, requiring researchers to employ high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for trace analysis. Note that the absence of impurity profiles in existing literature necessitates rigorous in-house validation protocols.

Q. How does the weak UV absorbance of this compound at 327 nm influence its application in photostability studies?

  • Methodological Answer: The weak absorbance (λmax ≈ 327 nm) suggests minimal photodegradation under UV exposure, reducing the need for photostabilizers in formulations. However, researchers should validate this using accelerated aging tests under UVA/UVB lamps and compare degradation products via spectroscopic or chromatographic methods .

Q. What safety data are critical for justifying this compound’s use in dermatological research?

  • Methodological Answer: Key datasets include:

  • Human repeat insult patch tests (HRIPT): No sensitization observed at 11% (lip balm) and 20% (cosmetic product) concentrations .
  • Toxicokinetics: Dermal absorption studies in animal models, with extrapolation to human exposure levels .
  • UV safety: Weak absorbance eliminates the need for photosensitization studies under standard usage conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in historical datasets due to misassignment of this compound and polysilsesquioxane in toxicity studies?

  • Methodological Answer:

  • Data reconciliation: Cross-validate test materials using IR and nuclear magnetic resonance (NMR) to confirm chemical identity .
  • Dose-response reevaluation: Reanalyze legacy data by excluding studies where polysilsesquioxane was erroneously labeled as this compound .
  • Statistical modeling: Use Bayesian frameworks to adjust for inflated concentration ranges reported in older literature .

Q. What experimental designs are recommended to resolve gaps in inhalation toxicity data for aerosolized this compound?

  • Methodological Answer:

  • Inhalation chamber studies: Conduct acute/subchronic exposure tests in rodent models, measuring pulmonary function and histopathology .
  • Particle size analysis: Use cascade impactors to characterize aerosolized droplets (e.g., mass median aerodynamic diameter, MMAD) .
  • Dosimetry modeling: Link experimental data to human exposure scenarios using computational fluid dynamics (CFD) .

Q. How can researchers validate the safety of this compound at concentrations exceeding 36% in novel formulations?

  • Methodological Answer:

  • Dermal penetration assays: Use Franz diffusion cells with ex vivo human skin to quantify permeation rates at high concentrations .
  • Cytotoxicity screening: Employ 3D epidermal models (e.g., EpiDerm™) to assess cell viability and inflammatory markers (IL-1α, IL-8) .
  • Comparative toxicogenomics: Compare gene expression profiles with lower-concentration datasets to identify dose-dependent effects .

Q. What strategies mitigate confounding variables in long-term stability studies of this compound-containing emulsions?

  • Methodological Answer:

  • Accelerated stability protocols: Store samples at 25°C/60% RH, 40°C/75% RH, and cycle between -20°C and 50°C to simulate aging .
  • Rheological profiling: Monitor viscosity changes using rotational viscometers and correlate with silicone polymer crosslinking via gel permeation chromatography (GPC) .
  • Oxidative stability: Quantify peroxide formation using iodometric titration or electron spin resonance (ESR) spectroscopy .

Data Integrity and Reporting Guidelines

Q. How should researchers document methodological limitations when replicating historical safety assessments of this compound?

  • Methodological Answer:

  • Transparency in protocols: Adhere to the Beilstein Journal’s guidelines for detailing experimental conditions, including instrument calibration and batch variability .
  • Error propagation analysis: Report uncertainties in purity, concentration, and detection limits using ISO/IEC 17025-compliant formats .
  • Supplementary data archiving: Deposit raw datasets (e.g., spectroscopy, chromatograms) in repositories like Zenodo or Figshare for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.